

physical and chemical properties of Clauszoline M

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Compound of Interest

Compound Name: *Clauszoline M*

Cat. No.: *B169562*

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Clauszoline M: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clauszoline M, a member of the carbazole alkaloid family, is a natural product isolated from plants of the genus *Clausena*. Carbazole alkaloids are a significant class of heterocyclic compounds known for their wide range of biological activities and potential therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of **Clauszoline M**, along with representative experimental protocols for its isolation and characterization. Furthermore, it explores its potential mechanism of action based on the known activities of related compounds.

Physicochemical Properties

The physical and chemical properties of **Clauszoline M** are summarized below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models.

Property	Value	Source
Molecular Formula	C ₁₃ H ₉ NO ₃	[1] [2]
Molecular Weight	227.22 g/mol	[1] [2]
CAS Number	187110-72-1	[1]
IUPAC Name	2,8-dihydroxy-9H-carbazole-3-carbaldehyde	[2]
Predicted Boiling Point	516.2 ± 45.0 °C	[1]
Predicted Density	1.572 ± 0.06 g/cm ³	[1]
Predicted pKa	8.15 ± 0.30	[1]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	

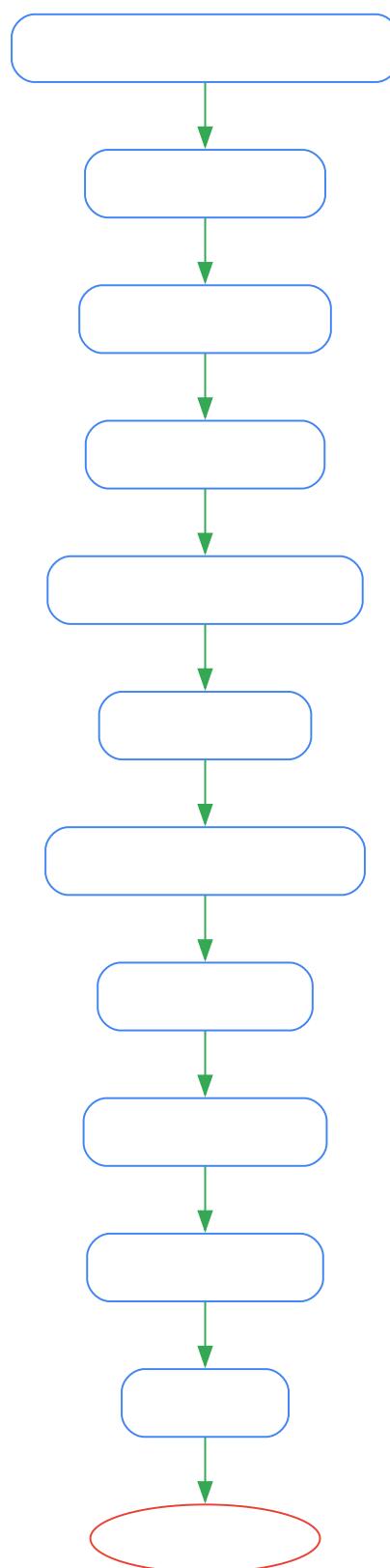
Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **Clauszoline M** are not readily available in the public domain. However, based on established methods for the isolation and characterization of carbazole alkaloids from Clausena species, the following representative protocols are provided.

Isolation and Purification of Clauszoline M from Clausena excavata

This protocol is a generalized procedure based on common techniques for isolating carbazole alkaloids from plant material.

Workflow for Isolation and Purification:

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Caption: General workflow for the isolation and purification of **Clauszoline M.**

Methodology:

- Plant Material Preparation: The air-dried and powdered roots or stems of *Clausena excavata* are used as the starting material.
- Extraction: The powdered plant material is macerated with methanol at room temperature for a period of 72 hours, with the solvent being replaced every 24 hours.
- Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction is typically enriched with carbazole alkaloids.
- Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
- Fraction Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized under UV light.
- Purification: Fractions containing the compound of interest are combined and further purified by recrystallization or preparative TLC to yield pure **Clauszoline M**.

Structural Characterization

The structure of the isolated **Clauszoline M** is elucidated using a combination of spectroscopic techniques.

Technique	Purpose	Expected Observations for Clauszoline M
Mass Spectrometry (MS)	Determination of molecular weight and elemental composition.	A molecular ion peak corresponding to the exact mass of $C_{13}H_9NO_3$.
Infrared (IR) Spectroscopy	Identification of functional groups.	Absorption bands for hydroxyl (-OH), amine (N-H), aromatic (C=C), and aldehyde (C=O, C-H) groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and ^{13}C)	Elucidation of the carbon-hydrogen framework and connectivity.	Signals corresponding to aromatic protons, an aldehyde proton, and hydroxyl protons in the 1H NMR spectrum. Resonances for aromatic carbons, a carbonyl carbon, and carbons bearing hydroxyl groups in the ^{13}C NMR spectrum.

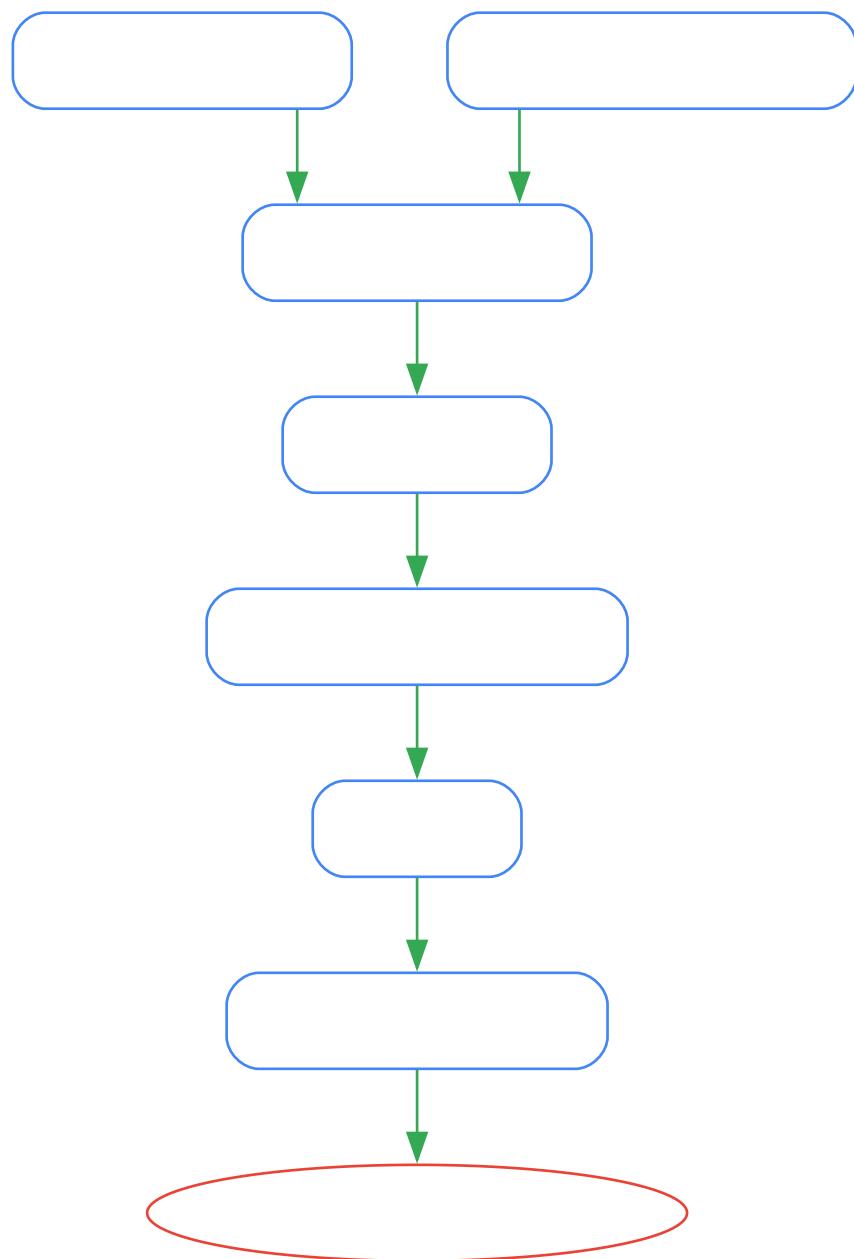
Biological Activity and Potential Signaling Pathways

While the specific biological targets and signaling pathways of **Clauszoline M** are not yet fully elucidated, the known activities of other carbazole alkaloids from Clausena species provide valuable insights into its potential mechanisms of action. Many carbazole alkaloids from this genus are known to be potent enzyme inhibitors.

Enzyme Inhibition

Based on the activities of related compounds, **Clauszoline M** is hypothesized to act as an inhibitor of one or more enzymes. A general workflow for an enzyme inhibition assay is presented below.

Workflow for Enzyme Inhibition Assay:

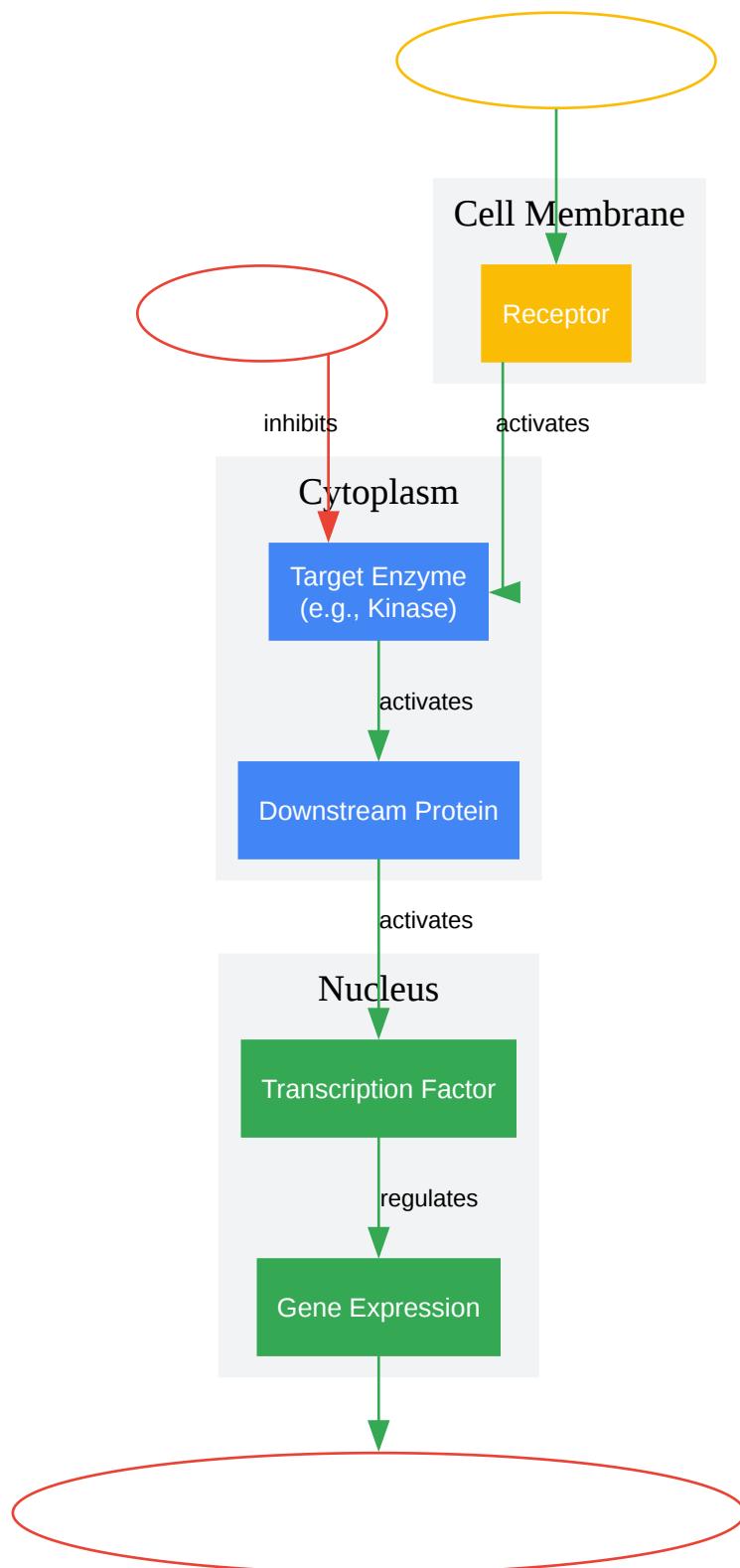


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Caption: General workflow for an enzyme inhibition assay.

Hypothetical Signaling Pathway

Given that many natural products, including carbazole alkaloids, exert their effects by modulating cellular signaling pathways, a hypothetical pathway involving enzyme inhibition by **Clauszoline M** is proposed. This could involve the inhibition of a key kinase or other regulatory enzyme, leading to downstream effects on gene expression and cellular processes.

Hypothetical Signaling Pathway for **Clauszoline M**:[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway modulated by **Clauszoline M**.

Conclusion

Clauszoline M is a promising carbazole alkaloid with potential for further investigation in drug discovery and development. While comprehensive experimental data is still emerging, this guide provides a foundational understanding of its physicochemical properties and a framework for its isolation, characterization, and biological evaluation. Future research should focus on the definitive identification of its molecular targets and the elucidation of its precise mechanisms of action to fully realize its therapeutic potential.

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